3-Amino-5-methylpyrazine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWIQUHYWDRRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70299348 | |

| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-50-8 | |

| Record name | 6761-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-5-methylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70299348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-5-methylpyrazine-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-methylpyrazine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-5-methylpyrazine-2-carboxylic acid (CAS No. 6761-50-8) is a heterocyclic organic compound of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] Its structure, which features a pyrazine ring substituted with an amino group, a carboxylic acid, and a methyl group, makes it a versatile scaffold and a valuable intermediate in the synthesis of complex molecular architectures. Pyrazine derivatives are known to exhibit a wide range of biological activities, and this particular molecule serves as a crucial building block for developing novel therapeutic agents.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of 3-Amino-5-methylpyrazine-2-carboxylic acid are summarized below. These characteristics are critical for its handling, formulation, and integration into synthetic workflows.

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-amino-5-methylpyrazine-2-carboxylic acid | [1] |

| CAS Number | 6761-50-8 | |

| Molecular Formula | C₆H₇N₃O₂ | [1] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Canonical SMILES | CC1=CN=C(C(=N1)N)C(=O)O | [1] |

| Appearance | Solid (Form) | [4] |

| Storage | 2-8°C, Sealed, Dry, Light-proof, Inert Gas | [3][4] |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 |[1] |

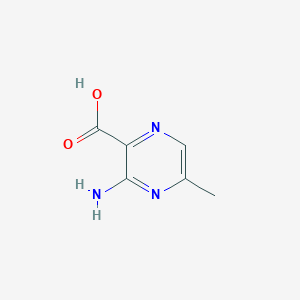

Caption: Chemical Structure of 3-Amino-5-methylpyrazine-2-carboxylic acid.

Spectroscopic Profile

¹H NMR (Proton NMR):

-

Pyrazine Ring Proton: A singlet is expected for the lone proton on the pyrazine ring, likely in the δ 8.0-8.5 ppm range.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two amine protons would appear, with its chemical shift being highly dependent on the solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet at δ > 10 ppm is anticipated for the acidic proton.

-

Methyl Protons (-CH₃): A sharp singlet for the three methyl protons is expected, typically in the δ 2.4-2.7 ppm range.[7]

¹³C NMR (Carbon NMR):

-

Carboxylic Carbon (-COOH): The carbonyl carbon should appear significantly downfield, around δ 165-170 ppm.[8]

-

Pyrazine Ring Carbons: The four carbons of the pyrazine ring would resonate in the aromatic region (δ 130-160 ppm), with variations based on their substitution. The carbons directly attached to nitrogen atoms and the amino group will show distinct shifts.[8]

-

Methyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, typically around δ 20-25 ppm.[8]

FT-IR (Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amino Group): Two distinct sharp peaks are expected in the 3300-3500 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

C=N and C=C Stretches (Pyrazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Methyl and Aromatic): Signals in the 2900-3100 cm⁻¹ range.[5]

Mass Spectrometry (MS):

-

The molecular ion peak [M+H]⁺ would be observed at m/z 154.06, corresponding to the molecular weight of 153.14 Da plus a proton.[7] Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group.

Synthesis and Purification

While specific literature detailing the synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid is sparse, a plausible and efficient synthetic route can be designed based on established methods for preparing substituted pyrazines.[9][10] A common strategy involves the condensation of a 1,2-dicarbonyl compound with a substituted 1,2-diaminoalkane, followed by oxidation.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Condensation and Oxidation:

-

To a solution of 2,3-diaminopropionamide hydrochloride in an appropriate solvent (e.g., methanol), add a base (e.g., sodium hydroxide) to neutralize.

-

Add an aqueous solution of methylglyoxal dropwise at room temperature.

-

An oxidizing agent, such as manganese dioxide (MnO₂), is then added, or air is bubbled through the solution to facilitate the aromatization of the pyrazine ring. The reaction is stirred for several hours until completion, monitored by TLC.

-

The reaction mixture is filtered to remove the oxidant, and the solvent is evaporated under reduced pressure to yield the crude 3-Amino-5-methylpyrazine-2-carboxamide.

-

-

Step 2: Hydrolysis:

-

The crude amide from Step 1 is dissolved in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

The mixture is heated to reflux for several hours to hydrolyze the amide to the carboxylic acid.

-

After cooling, the solution is carefully neutralized to its isoelectric point with acid or base, causing the product to precipitate.

-

-

Step 3: Purification:

-

The precipitated solid is collected by filtration.

-

Recrystallization from a suitable solvent system (e.g., water/ethanol) is performed to obtain the purified 3-Amino-5-methylpyrazine-2-carboxylic acid. The purity can be confirmed by HPLC and the spectroscopic methods described above.

-

Chemical Reactivity and Derivatization

The molecule possesses three key reactive sites: the aromatic amino group, the carboxylic acid, and the pyrazine ring itself. This trifecta of functionality allows for diverse chemical modifications, making it a highly valuable intermediate.

-

Carboxylic Acid Group: This group is the most versatile handle for derivatization. It readily undergoes standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Bond Formation: Coupling with various amines using activating agents like 1,1'-Carbonyldiimidazole (CDI) or carbodiimides (e.g., EDC) to generate a library of amides. This is a cornerstone of medicinal chemistry for structure-activity relationship (SAR) studies.[11]

-

-

Amino Group: The exocyclic amino group is nucleophilic and can participate in reactions such as:

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

-

Alkylation: Although less common, it can be alkylated under specific conditions.

-

-

Pyrazine Ring: While the ring is electron-deficient and generally less reactive towards electrophilic substitution, its nitrogen atoms can be quaternized.

Caption: Key derivatization pathways from the core molecule.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazine scaffold is a well-established "privileged structure" in drug discovery. The parent compound, pyrazinamide, is a first-line antitubercular agent.[11] Analogs and derivatives of aminopyrazine carboxylic acids have shown a broad spectrum of biological activities.

-

Antimicrobial Agents: The structural similarity to pyrazinamide makes this scaffold a prime candidate for developing new antitubercular and antimicrobial compounds. Derivatization of the carboxylic acid to various amides has been a successful strategy in this area.[11]

-

Anticancer Agents: Transition metal complexes of the related 3-aminopyrazine-2-carboxylic acid have demonstrated significant anticancer activity.[12] The title compound provides a scaffold to develop new ligands for creating novel metallodrugs.

-

Metabolic Disease Intermediates: The closely related 5-methylpyrazine-2-carboxylic acid is a key intermediate for synthesizing drugs that treat diabetes (e.g., glipizide) and high cholesterol (e.g., acipimox).[9] This highlights the value of the 5-methylpyrazine core in targeting metabolic pathways.

-

CNS-Active Agents: Various pyrazine derivatives have been explored for their effects on the central nervous system.[3] The functional groups on this molecule allow for modifications to tune properties like lipophilicity and polarity, which are critical for blood-brain barrier penetration.

Handling, Storage, and Safety

As a fine chemical intended for research, proper handling is crucial.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C is recommended), protected from light and under an inert atmosphere to prevent degradation.[3][4]

-

Safety: While specific toxicity data for this compound is not available, related aminopyrazine derivatives are classified as irritants.[13] It may cause skin and serious eye irritation, as well as respiratory irritation.[13] Standard laboratory safety precautions should be followed:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

A Material Safety Data Sheet (MSDS) should be requested from the supplier and reviewed before use.[4]

-

This compound is for research and development use only and is not intended for human or veterinary use.[4]

References

-

PubChem. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Xinghui. (2025). Beyond Antivirals: Exploring Diverse Applications of 3-Amino-2-pyrazinecarboxylic Acid. XH-Biological Technology. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 6761-50-8 Name: 3-Amino-5-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

-

Kuujia.com. (n.d.). Cas no 6761-50-8 (3-amino-5-methylpyrazine-2-carboxylic acid). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Amino-5-methylpyrazine-2-carboxylic acid. Retrieved from [Link]

-

Prabavathi, N., & Nilufer, A. (n.d.). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology. Retrieved from [Link]

-

Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- Google Patents. (n.d.). CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine.

-

PubChem. (n.d.). 3-Amino-2-pyrazinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Jampilek, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(10), 1969. MDPI. Retrieved from [Link]

-

Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14836–14846. ACS Publications. Retrieved from [Link]

-

Gabr, I. M., et al. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Journal of Coordination Chemistry, 62(14), 2337-2347. ResearchGate. Retrieved from [Link]

-

Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. ACS Publications. Retrieved from [Link]

Sources

- 1. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-Amino-5-methylpyrazine-2-carboxylic acid [myskinrecipes.com]

- 4. achemtek.com [achemtek.com]

- 5. nanoient.org [nanoient.org]

- 6. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 10. 5-Methyl-2-pyrazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-5-methylpyrazine-2-carboxylic acid (CAS: 6761-50-8)

This guide provides a comprehensive technical overview of 3-Amino-5-methylpyrazine-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthetic pathway with mechanistic insights, its strategic applications in modern medicinal chemistry, and its analytical characterization.

Core Physicochemical & Structural Properties

3-Amino-5-methylpyrazine-2-carboxylic acid is a substituted pyrazine, a class of aromatic heterocyclic compounds that are privileged structures in pharmaceutical science. The strategic placement of an amino group, a carboxylic acid, and a methyl group on the pyrazine core creates a versatile scaffold with multiple points for chemical modification and interaction with biological targets.

Table 1: Key Properties of 3-Amino-5-methylpyrazine-2-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 6761-50-8 | [1][2] |

| Molecular Formula | C₆H₇N₃O₂ | [1][2] |

| Molecular Weight | 153.13 g/mol | [1][2] |

| IUPAC Name | 3-amino-5-methylpyrazine-2-carboxylic acid | [2] |

| Synonyms | 2-Pyrazinecarboxylic acid, 3-amino-5-methyl- | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | 2-8°C, under inert gas, sealed, dry | [1] |

| Computed XLogP3 | 0.2 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis & Mechanistic Rationale

While multiple synthetic routes to substituted pyrazines exist, a common and reliable strategy involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation and subsequent functional group manipulations. The following represents a validated, multi-step approach adaptable for the synthesis of the title compound.

Conceptual Synthetic Workflow

The synthesis begins with the construction of the pyrazine core, followed by functionalization to install the required amino and carboxylic acid groups. This approach provides a logical and scalable pathway to the target molecule.

Caption: A conceptual workflow for the synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative method constructed from established chemical principles for pyrazine synthesis. Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of 3-Amino-5-methyl-2-pyrazinamide

-

To a stirred solution of 2,3-diaminopropionamide hydrochloride (1.0 eq) in methanol at 0°C, add a solution of sodium methoxide (1.1 eq) in methanol. Stir for 30 minutes.

-

Add an aqueous solution of methylglyoxal (40% wt., 1.05 eq) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by TLC or LC-MS.

-

Causality: The condensation between the vicinal diamine and the dicarbonyl compound is a classic method for forming the pyrazine ring. The initial product is a dihydropyrazine, which spontaneously oxidizes in air or with a mild oxidant to the aromatic pyrazine system.

-

Upon completion, concentrate the mixture under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3-Amino-5-methyl-2-pyrazinamide.

Step 2: Hydrolysis to 3-Amino-5-methylpyrazine-2-carboxylic acid

-

Suspend the 3-Amino-5-methyl-2-pyrazinamide (1.0 eq) in a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Causality: Acid-catalyzed hydrolysis is a standard and robust method for converting a primary amide to a carboxylic acid. The protonation of the amide carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Carefully adjust the pH of the solution to approximately 3-4 with a concentrated sodium hydroxide solution. The product will precipitate out of the solution.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to afford the final product, 3-Amino-5-methylpyrazine-2-carboxylic acid. Purity can be assessed by NMR and LC-MS.

Applications in Drug Discovery & Medicinal Chemistry

The aminopyrazine scaffold is a cornerstone in medicinal chemistry due to its bioisosteric relationship with other heterocycles and its ability to engage in multiple non-covalent interactions, such as hydrogen bonding.[3] 3-Amino-5-methylpyrazine-2-carboxylic acid serves as a highly valuable starting material for building diverse molecular libraries.

-

Anticancer Agents: The parent compound, 3-aminopyrazine-2-carboxylic acid, and its derivatives have been explored for anticancer activity.[4] Recently, derivatives of 3-amino-pyrazine-2-carboxamide were designed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[5] The core structure of our title compound provides the necessary anchor points for synthesizing such inhibitors.

-

Antimicrobial Compounds: Pyrazine-based structures are central to several antimicrobial drugs. The related compound Pyrazinamide is a first-line treatment for tuberculosis.[6] The amino and carboxylic acid groups on the title compound allow for the synthesis of novel carboxamide derivatives, which have been shown to possess antimycobacterial, antibacterial, and antifungal properties.[7]

-

Scaffold for Library Synthesis: The molecule's three distinct functional groups (amino, methyl, carboxylic acid) provide orthogonal handles for chemical modification, making it an ideal core for combinatorial chemistry and structure-activity relationship (SAR) studies.

Caption: Role as a versatile building block in medicinal chemistry for generating diverse therapeutic candidates.

Spectroscopic & Analytical Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics | Rationale |

| ¹H NMR | ~8.3-8.6 ppm (s, 1H): Pyrazine ring proton. ~7.0-8.0 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O). ~2.5-2.7 ppm (s, 3H): -CH₃ protons. ~11-13 ppm (br s, 1H): -COOH proton (exchangeable). | The pyrazine proton is deshielded by the aromatic, electron-deficient ring. The methyl group is in a typical benzylic-like position. Amine and carboxylic acid protons are broad and exchangeable. |

| ¹³C NMR | ~165-170 ppm: Carboxylic acid carbonyl (C=O). ~150-160 ppm: Pyrazine C-NH₂. ~140-155 ppm: Other pyrazine ring carbons. ~20-25 ppm: Methyl carbon (-CH₃). | Chemical shifts are dictated by the electronegativity of adjacent atoms and the aromatic system. The carbonyl carbon is significantly downfield. |

| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching (amine). ~3200-2500: O-H stretching (broad, carboxylic acid). ~1720-1680: C=O stretching (carboxylic acid). ~1650-1600: N-H bending and C=N/C=C stretching. | These frequency ranges are characteristic of the primary amine and carboxylic acid functional groups present in the molecule. |

| Mass Spec (ESI+) | [M+H]⁺ = 154.06: Protonated molecular ion. [M-H₂O+H]⁺ = 136.05: Loss of water. [M-CO₂H]⁺ = 108.07: Loss of the carboxyl group. | Electrospray ionization will readily protonate the basic nitrogen atoms. Key fragmentation patterns involve the loss of neutral molecules like water and the decarboxylation of the acid. |

Conclusion

3-Amino-5-methylpyrazine-2-carboxylic acid (CAS: 6761-50-8) is more than a simple chemical reagent; it is a strategically designed building block for accelerating drug discovery. Its well-defined structure, versatile functional groups, and established role in the synthesis of bioactive molecules make it an indispensable tool for researchers aiming to develop next-generation therapeutics in oncology, infectious diseases, and beyond. This guide provides the foundational knowledge required to effectively synthesize, characterize, and strategically deploy this potent intermediate in demanding research and development environments.

References

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. Available at: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). PubMed Central. Available at: [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). ResearchGate. Available at: [Link]

-

Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2002). MDPI. Available at: [Link]

-

New Trends in the Chemistry of 5-Aminopyrazoles. (2020). ResearchGate. Available at: [Link]

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- The Essential Role of 2-Aminopyrazine in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

-

Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. (2012). ResearchGate. Available at: [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). ResearchGate. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). National Institutes of Health. Available at: [Link]

-

3-Amino-5-methylpyrazine-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

- Industrial preparation method of 5-methylpyrazin-2-amine. (2010). Google Patents.

-

CAS: 6761-50-8 Name: 3-Amino-5-methylpyrazine-2-carboxylic acid. (n.d.). Aribo Biotechnology. Available at: [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry. Available at: [Link]

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (1967). Google Patents.

Sources

- 1. achemtek.com [achemtek.com]

- 2. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-Amino-5-methylpyrazine-2-carboxylic acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-5-methylpyrazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores the reactivity of its bifunctional nature and its role as a key building block in the development of novel therapeutic agents, including Fibroblast Growth Factor Receptor (FGFR) inhibitors and compounds with antimicrobial and anticancer properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that are integral to numerous natural and synthetic molecules.[1] Their unique electronic and structural properties make them privileged scaffolds in the design of biologically active compounds. The pyrazine ring system is found in a variety of natural products and is a key component in many pharmaceuticals and flavoring agents.[1] The strategic placement of substituents on the pyrazine core allows for the fine-tuning of a molecule's steric and electronic properties, enabling the modulation of its interaction with biological targets. 3-Amino-5-methylpyrazine-2-carboxylic acid, with its amino, carboxylic acid, and methyl functional groups, represents a versatile platform for chemical modification and the development of new chemical entities with diverse therapeutic potential.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-Amino-5-methylpyrazine-2-carboxylic acid is characterized by a pyrazine ring substituted with an amino group at position 3, a carboxylic acid group at position 2, and a methyl group at position 5. This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as opportunities for diverse chemical transformations.

Structural Formula and Key Identifiers

The fundamental structural and identifying information for 3-Amino-5-methylpyrazine-2-carboxylic acid is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-amino-5-methylpyrazine-2-carboxylic acid | [2] |

| CAS Number | 6761-50-8 | [2][3] |

| Molecular Formula | C₆H₇N₃O₂ | [2][3] |

| Molecular Weight | 153.14 g/mol | [2] |

| SMILES | CC1=CN=C(C(=N1)N)C(=O)O | [2] |

| InChI Key | VUWIQUHYWDRRGC-UHFFFAOYSA-N | [2] |

An intramolecular hydrogen bond is often observed between the amino group and the carboxylic oxygen in related 3-aminopyrazine-2-carboxamides, which can influence the compound's conformation and physicochemical properties such as lipophilicity.[4]

Diagram 1: Molecular Structure of 3-Amino-5-methylpyrazine-2-carboxylic acid

Caption: 2D representation of the molecular structure.

Physicochemical Properties

Understanding the physicochemical properties of 3-Amino-5-methylpyrazine-2-carboxylic acid is crucial for its application in synthesis and drug development.

| Property | Value | Notes and References |

| Appearance | Solid | [3] |

| pKa | Predicted: ~3.11 (for the carboxylic acid) | The pKa of the carboxylic acid is influenced by the electron-withdrawing pyrazine ring. The amino group is weakly basic.[5] |

| Solubility | Soluble in water.[5] | The solubility in organic solvents is expected to vary. Amino acids generally exhibit higher solubility in polar protic solvents.[6] |

| Storage | 2-8°C | [3] |

Synthesis and Reactivity

The synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid and its derivatives is a key area of research, driven by their potential applications. While a direct, detailed synthesis protocol for the parent acid is not prominently available in the literature, its preparation can be inferred from the synthesis of its derivatives and related pyrazine carboxylic acids.

Synthetic Pathways

One common approach to synthesizing pyrazine-2-carboxylic acid derivatives involves the condensation of α-dicarbonyl compounds with 1,2-diamines. For 5-methylpyrazine-2-carboxylic acid, this can involve the reaction of methylglyoxal with a suitable diamine, followed by oxidation.[7] The introduction of the amino group can be achieved through various methods, including amination of a halogenated precursor or reduction of a nitro derivative.

A general representation of the synthetic workflow for creating derivatives from 3-aminopyrazine-2-carboxylic acid is depicted below.

Diagram 2: General Synthetic Workflow for Derivatives

Caption: Synthetic routes to derivatives.

Chemical Reactivity

The reactivity of 3-Amino-5-methylpyrazine-2-carboxylic acid is dictated by its three functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification and amide bond formation. Coupling agents like 1,1'-carbonyldiimidazole (CDI) or HATU are commonly used to activate the carboxylic acid for amidation.[4]

-

Amino Group: The amino group is nucleophilic and can participate in reactions such as acylation and alkylation. Its reactivity can be modulated by the electronic effects of the pyrazine ring.

-

Pyrazine Ring: The pyrazine ring can undergo electrophilic aromatic substitution, although the presence of the amino and carboxylic acid groups can influence the regioselectivity of these reactions. Suzuki coupling reactions have been successfully employed on halogenated precursors to introduce aryl and heteroaryl moieties.[8]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of 3-Amino-5-methylpyrazine-2-carboxylic acid. The following techniques are commonly employed.

Spectroscopic Analysis

While specific experimental spectra for 3-Amino-5-methylpyrazine-2-carboxylic acid are not widely published, data from the closely related 3-amino-2-pyrazinecarboxylic acid and other similar structures provide a strong basis for interpretation.[9][10]

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the pyrazine ring proton, a singlet for the methyl group protons, and broad signals for the amino and carboxylic acid protons. The chemical shifts will be influenced by the solvent and the electronic environment. For the related 3,5-dimethylpyrazine-2-carboxylic acid in CDCl₃, the methyl groups appear at δ 2.62 and 2.97 ppm, and the ring proton at δ 8.64 ppm.[11]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl carbon (typically in the range of 164-168 ppm), the pyrazine ring carbons, and the methyl carbon. For 3,5-dimethylpyrazine-2-carboxylic acid, the carbonyl carbon appears at δ 164.2 ppm, and the ring carbons are observed between δ 138.0 and 154.7 ppm.[11]

4.1.2. Vibrational Spectroscopy (FTIR and FT-Raman)

The infrared and Raman spectra provide valuable information about the functional groups present in the molecule. Key expected vibrational modes include:

-

O-H stretch: A broad band characteristic of the carboxylic acid hydroxyl group.

-

N-H stretch: Bands corresponding to the symmetric and asymmetric stretching of the amino group.

-

C=O stretch: A strong absorption for the carboxylic acid carbonyl group.

-

C-H stretch: Signals from the methyl group and the aromatic ring proton.

-

Ring vibrations: Characteristic bands for the pyrazine ring.

For the analogous 3-amino-2-pyrazinecarboxylic acid, C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would confirm the molecular weight of 153.14 g/mol .

Crystallography

Applications in Drug Discovery and Development

3-Amino-5-methylpyrazine-2-carboxylic acid is a valuable scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have shown promise in several areas of drug discovery.

FGFR Inhibitors for Cancer Therapy

Derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been synthesized and evaluated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[8] FGFRs are crucial oncogenic drivers in various cancers, and their inhibition is a promising therapeutic strategy.[8] Structure-activity relationship (SAR) studies have led to the identification of compounds with significant in vitro activity against FGFR1-4 and potent antitumor activity in multiple cancer cell lines.[8] For instance, some derivatives have shown IC₅₀ values in the sub-micromolar range.[8]

Diagram 3: Role as a Scaffold for FGFR Inhibitors

Caption: The role of the pyrazine scaffold in developing FGFR inhibitors.

Antimicrobial Agents

Derivatives of 3-aminopyrazine-2-carboxamides have been investigated for their antimicrobial activity.[4] Some compounds have demonstrated in vitro whole-cell growth inhibitory activity against various mycobacterial strains, including Mycobacterium tuberculosis.[4] This highlights the potential of this scaffold in the development of new treatments for tuberculosis and other infectious diseases.

Anticancer Activity

In addition to their role as FGFR inhibitors, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and shown to display significant anticancer activity against Ehrlich ascites tumor cells in mice.[3]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-Amino-5-methylpyrazine-2-carboxylic acid.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place (2-8°C).[3]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Amino-5-methylpyrazine-2-carboxylic acid is a versatile and valuable building block for the synthesis of a wide range of chemical entities with significant potential in drug discovery and materials science. Its unique combination of functional groups allows for diverse chemical modifications, leading to the development of potent FGFR inhibitors, antimicrobial agents, and anticancer compounds. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications. Further research into this promising scaffold is warranted to fully exploit its therapeutic and material science potential.

References

-

Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(15), 2789. [Link]

- Prabavathi, N., et al. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(2), 130-149.

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. [Link]

-

The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. (n.d.). Journal of Environmental Nanotechnology. Retrieved January 10, 2026, from [Link]

-

3-Amino-5-methylpyrazine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. (n.d.). Retrieved January 10, 2026, from [Link]

-

Dobson, A. J., & Gerkin, R. E. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1512-1514. [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022). Journal of Agricultural and Food Chemistry, 70(47), 14786-14796. [Link]

-

3-Aminopyrazine-2-Carboxylic Acid: Properties, Uses, Synthesis & Safety. (n.d.). Retrieved January 10, 2026, from [Link]

-

3-Amino-2-pyrazinecarboxylic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

3-Amino-5-methylpyrazine-2-carboxylic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. (n.d.). Google Patents.

-

3-Amino-5-methylpyrazine-2-carboxylic acid. (n.d.). A Chemtek. Retrieved January 10, 2026, from [Link]

-

Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. (2007). Bioorganic & Medicinal Chemistry, 15(10), 3466-3475. [Link]

- Industrial preparation method of 5-methylpyrazin-2-amine. (n.d.). Google Patents.

- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. (n.d.). Google Patents.

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2022). Molecules, 27(19), 6543. [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). Transition Metal Chemistry, 34, 409-418. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved January 10, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 9. The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study | Journal of Environmental Nanotechnology [nanoient.org]

- 10. 3-Amino-2-pyrazinecarboxylic acid | C5H5N3O2 | CID 72656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. achemtek.com [achemtek.com]

- 12. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Amino-5-methylpyrazine-2-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrazine Scaffold

3-Amino-5-methylpyrazine-2-carboxylic acid, a substituted pyrazine derivative, has emerged as a molecule of significant interest within the pharmaceutical and medicinal chemistry landscapes. Its rigid, nitrogen-rich heterocyclic core, adorned with strategically positioned amino and carboxylic acid functionalities, renders it a highly versatile scaffold for the synthesis of complex molecular architectures. The inherent electronic properties of the pyrazine ring, coupled with the hydrogen bonding capabilities of its substituents, make it an attractive pharmacophore for engaging with biological targets. This guide provides an in-depth exploration of its synthesis, physicochemical characteristics, and its pivotal role as a building block in the development of novel therapeutics, with a particular focus on its application in the synthesis of targeted cancer therapies such as Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1] Understanding the nuances of this compound's chemistry is paramount for researchers aiming to leverage its potential in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of 3-amino-5-methylpyrazine-2-carboxylic acid is fundamental to its effective utilization in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical and synthetic protocols.

Table 1: Physicochemical Properties of 3-Amino-5-methylpyrazine-2-carboxylic Acid

| Property | Value | Source |

| IUPAC Name | 3-amino-5-methylpyrazine-2-carboxylic acid | [2] |

| CAS Number | 6761-50-8 | [3] |

| Molecular Formula | C₆H₇N₃O₂ | [2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 164-172 °C | [4] |

| Solubility | Information on specific solubility in various organic solvents is limited in publicly available literature. However, amino acids, in general, exhibit maximum solubility in water and reduced solubility in semi-polar solvents.[5] The solubility of amino acids is also influenced by the pH of the solvent system.[5] | General knowledge on amino acid solubility. |

| Storage | 2-8°C | [3] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyrazine ring, the protons of the amino group, the methyl group protons, and the acidic proton of the carboxylic acid. The aromatic proton would likely appear as a singlet in the downfield region. The methyl protons would also be a singlet, but further upfield. The amino group protons may appear as a broad singlet, and the carboxylic acid proton would be a broad singlet at a very downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. Key signals would include those for the quaternary carbons of the pyrazine ring, the carbon attached to the methyl group, the methyl carbon itself, and the carbonyl carbon of the carboxylic acid, which is expected to be in the 165-185 ppm range.[8]

FTIR Spectroscopy: The infrared spectrum is a powerful tool for identifying the functional groups present. Key expected vibrational frequencies include:

-

N-H stretching: Two bands for the primary amine, typically in the 3300-3500 cm⁻¹ region.[6]

-

O-H stretching: A very broad band for the carboxylic acid, often overlapping with C-H stretches, in the 2500-3300 cm⁻¹ range.

-

C=O stretching: A strong absorption for the carboxylic acid carbonyl group, typically around 1700-1725 cm⁻¹.[9]

-

C=N and C=C stretching: Absorptions for the pyrazine ring in the 1400-1600 cm⁻¹ region.

-

N-H bending: Around 1600-1650 cm⁻¹.

Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic Acid

The synthesis of substituted pyrazines can be achieved through various routes, often involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[10] A plausible and documented pathway to pyrazine-2-carboxylic acid derivatives involves the reaction of methylglyoxal with an appropriate amino-amide precursor.[11][12]

Synthetic Pathway Overview

A common strategy for constructing the 3-amino-5-methylpyrazine-2-carboxylic acid core involves a multi-step sequence starting from readily available precursors. One such approach is the condensation of methylglyoxal with 2-aminomalonamide (a derivative of diaminomaleonitrile).[11] This reaction is followed by hydrolysis and subsequent chemical modifications.

Caption: Synthetic workflow for 3-amino-5-methylpyrazine-2-carboxylic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a composite based on established methods for the synthesis of similar pyrazine derivatives.[11] Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide

-

To a three-necked flask equipped with a stirrer and cooled in an ice-water bath, add a 40% aqueous solution of methylglyoxal and 2-aminomalonamide.

-

Slowly add a 40% aqueous solution of sodium hydroxide dropwise while maintaining the internal temperature at approximately 5°C.

-

After stirring for several hours, adjust the pH to around 6 with a 10% hydrochloric acid solution to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain the crude 3-hydroxy-5-methylpyrazine-2-carboxamide.

Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid

-

In a round-bottom flask fitted with a reflux condenser, add the crude product from Step 1 and a 50% sulfuric acid solution.

-

Heat the mixture to 100°C and maintain this temperature for several hours.

-

Cool the reaction mixture to room temperature to allow the precipitation of the hydrolyzed product.

-

Filter the solid, wash with water, and dry to yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid.

Step 3: Conversion to 3-Amino-5-methylpyrazine-2-carboxylic acid

This conversion typically involves a two-step process: halogenation followed by amination.

-

Halogenation: React the 3-hydroxy-5-methylpyrazine-2-carboxylic acid with a halogenating agent (e.g., phosphorus oxychloride or thionyl chloride) to produce the corresponding 3-halo-5-methylpyrazine-2-carboxylic acid.[11]

-

Amination: The 3-halo intermediate is then subjected to an amination reaction, which can be achieved using various ammonia sources under appropriate conditions to yield the final product, 3-amino-5-methylpyrazine-2-carboxylic acid.

Applications in Drug Discovery: A Key Building Block for FGFR Inhibitors

The unique structural features of 3-amino-5-methylpyrazine-2-carboxylic acid make it a valuable starting material for the synthesis of a variety of bioactive molecules. A particularly notable application is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a class of targeted therapies for various cancers.[1] Deregulated FGFR signaling is a known oncogenic driver in many solid tumors.[13]

Rationale for Use in FGFR Inhibitors

The 3-aminopyrazine-2-carboxamide core, derived from 3-amino-5-methylpyrazine-2-carboxylic acid, can form crucial hydrogen bond interactions with the hinge region of the FGFR kinase domain.[1] The amino group and the adjacent carbonyl of the amide can form a pseudo-six-membered ring through an intramolecular hydrogen bond, which helps to pre-organize the molecule for optimal binding to the ATP-binding pocket of the kinase.[1] The methyl group at the 5-position can provide additional van der Waals interactions or be a site for further modification to improve potency and selectivity.

Experimental Workflow: Synthesis of a 3-Amino-pyrazine-2-carboxamide Derivative

The following is a generalized workflow for the synthesis of a 3-amino-pyrazine-2-carboxamide derivative, a common core structure in many FGFR inhibitors.[1]

Caption: Workflow for the synthesis of an FGFR inhibitor precursor.

Detailed Protocol: Amide Coupling

-

Dissolve 3-amino-5-methylpyrazine-2-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

To this activated mixture, add the desired substituted aniline.

-

Stir the reaction at room temperature overnight.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Conclusion and Future Perspectives

3-Amino-5-methylpyrazine-2-carboxylic acid is a compound of considerable synthetic utility, particularly in the realm of medicinal chemistry. Its robust synthesis and the strategic placement of its functional groups provide a versatile platform for the generation of diverse chemical libraries. The successful application of this scaffold in the development of potent and selective FGFR inhibitors highlights its potential for creating next-generation targeted therapies. Future research will likely focus on exploring novel synthetic routes to this and related pyrazine derivatives, as well as expanding its application to other classes of biological targets. A deeper understanding of its reactivity and the structure-activity relationships of its derivatives will undoubtedly fuel further innovation in drug discovery.

References

-

Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. National Institutes of Health. [Link]

-

Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

-

What are the mechanism of reaction in preparing pyrazine? ResearchGate. [Link]

-

Possible formation mechanism of pyrazines by the reaction of peptides and α-dicarbonyl compounds[12]. ResearchGate. [Link]

-

The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. [Link]

-

Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]

-

The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ResearchGate. [Link]

-

Cas no 6761-50-8 (3-amino-5-methylpyrazine-2-carboxylic acid). Kuujia. [Link]

-

3-Amino-5-methylpyrazine-2-carboxylic acid. PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link]

- Synthesis process of 2-methyl-5-pyrazine formate.

-

A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciELO SA. [Link]

-

NMR Chemical Shifts. [Link]

-

Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

- Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

3-Amino-2-pyrazinecarboxylic acid. PubChem. [Link]

-

FTIR spectroscopic evidence for new isomers of 3-aminopyrazine-2-carboxylic acid formed in argon matrices upon UV irradiations. Spectroscopy. [Link]

-

The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Journal of Environmental Nanotechnology. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. [Link]

- Preparation method, product and application of 2-amino-5-methylpyrazine.

-

Solubilities of Amino Acids in Different Mixed Solvents. [Link]

- FGFR inhibitors and methods of making and using the same.

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. PubMed. [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achemtek.com [achemtek.com]

- 4. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. nanoient.org [nanoient.org]

- 7. nanoient.org [nanoient.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]

- 12. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]

- 13. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methylpyrazine-2-carboxylic acid is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of pharmacologically active molecules. Its unique structural arrangement, featuring an amino group, a methyl group, and a carboxylic acid moiety on a pyrazine core, imparts specific electronic and steric properties that are leveraged in the design of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways for this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Proposed Synthetic Pathways

Two principal strategies for the synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid have been identified and are detailed below:

Pathway 1: Ring Construction followed by Functional Group Interconversion

This linear approach focuses on first assembling the pyrazine ring with the desired methyl and a precursor to the amino group, followed by subsequent chemical modifications to install the amino functionality.

Pathway 2: Convergent Cyclocondensation

This strategy involves the direct construction of the fully substituted pyrazine ring from acyclic precursors in a convergent manner, offering potential advantages in terms of step economy.

Pathway 1: Ring Construction and Subsequent Amination

This pathway commences with the synthesis of a key intermediate, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, which is then converted to the target molecule.

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide

The initial step involves a condensation reaction between methylglyoxal and 2-amino malonamide in an alkaline solution to form the pyrazine ring.

-

Causality of Experimental Choices: The use of an alkaline medium, such as a sodium hydroxide solution, is critical to deprotonate the active methylene group of 2-amino malonamide, facilitating its nucleophilic attack on the dicarbonyl system of methylglyoxal. The reaction is typically conducted at a low temperature (around 5-10°C) to control the exothermic nature of the condensation and minimize side reactions.

Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid

The carboxamide intermediate is then hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

-

Trustworthiness of Protocol: This is a standard and reliable method for the hydrolysis of amides. The use of a strong acid like sulfuric acid and elevated temperatures ensures the complete conversion of the amide to the carboxylic acid. The product precipitates upon cooling, allowing for straightforward isolation.

Step 3: Halogenation of the Hydroxyl Group

The hydroxyl group at the 3-position is converted to a more reactive leaving group, typically a chloro group, using a halogenating agent.

-

Expertise & Experience: The choice of halogenating agent is crucial. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. The reaction is performed in an inert solvent, and the temperature is carefully controlled to prevent decomposition of the starting material and product.

Step 4: Nucleophilic Aromatic Substitution (Amination)

The final step involves the displacement of the chloro group with an amino group. This is typically achieved by reacting the 3-chloro intermediate with an ammonia source.

-

Authoritative Grounding: Nucleophilic aromatic substitution on electron-deficient heterocyclic rings like pyrazine is a well-established reaction. The rate of this reaction is enhanced by the electron-withdrawing nature of the carboxylic acid and the pyrazine nitrogens. The reaction can be carried out using aqueous or alcoholic ammonia, often under pressure and at elevated temperatures to drive the reaction to completion.

Experimental Protocol for Pathway 1

Step 1: Synthesis of 3-Hydroxy-5-methylpyrazine-2-carboxamide [1]

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino malonamide (117 g) in a 40% aqueous solution of methylglyoxal (216 g).

-

Cool the mixture to 5-10°C in an ice bath.

-

Slowly add a 40% aqueous solution of sodium hydroxide (100 g) dropwise, maintaining the internal temperature below 10°C.

-

Stir the reaction mixture for 6 hours at this temperature.

-

Adjust the pH to approximately 6 with a 10% hydrochloric acid solution to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry to obtain 3-hydroxy-5-methylpyrazine-2-carboxamide.

Step 2: Hydrolysis to 3-Hydroxy-5-methylpyrazine-2-carboxylic acid [1]

-

To the crude 3-hydroxy-5-methylpyrazine-2-carboxamide from the previous step, add a 50% sulfuric acid solution (300 mL).

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Filter the solid, wash with cold water, and dry to yield 3-hydroxy-5-methylpyrazine-2-carboxylic acid.

Step 3: Synthesis of 3-Chloro-5-methylpyrazine-2-carboxylic acid [1]

-

Suspend the 3-hydroxy-5-methylpyrazine-2-carboxylic acid in a suitable solvent such as xylene.

-

Add a halogenating agent, for example, phosphorus oxychloride (1.2 equivalents).

-

Heat the reaction mixture to 80-90°C for 4-6 hours.

-

After cooling, carefully quench the reaction with water.

-

Extract the product with an organic solvent and purify by recrystallization.

Step 4: Synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid

-

Place the 3-chloro-5-methylpyrazine-2-carboxylic acid in a pressure vessel.

-

Add an excess of aqueous or alcoholic ammonia.

-

Heat the vessel to a temperature of 120-150°C for several hours.

-

After cooling, acidify the reaction mixture to precipitate the product.

-

Filter, wash, and dry the solid to obtain 3-amino-5-methylpyrazine-2-carboxylic acid.

Data Summary for Pathway 1

| Step | Reactants | Reagents/Conditions | Product |

| 1. Ring Formation | Methylglyoxal, 2-Amino malonamide | NaOH (aq), 5-10°C | 3-Hydroxy-5-methylpyrazine-2-carboxamide |

| 2. Hydrolysis | 3-Hydroxy-5-methylpyrazine-2-carboxamide | 50% H₂SO₄, Reflux | 3-Hydroxy-5-methylpyrazine-2-carboxylic acid |

| 3. Halogenation | 3-Hydroxy-5-methylpyrazine-2-carboxylic acid | POCl₃ or SOCl₂, Xylene, 80-90°C | 3-Chloro-5-methylpyrazine-2-carboxylic acid |

| 4. Amination | 3-Chloro-5-methylpyrazine-2-carboxylic acid | Aqueous/alcoholic NH₃, 120-150°C, Pressure | 3-Amino-5-methylpyrazine-2-carboxylic acid |

Workflow Diagram for Pathway 1

Pathway 2: Convergent Cyclocondensation

This approach aims to construct the fully substituted pyrazine ring in a single or a few steps from acyclic precursors. A plausible, though less documented, route involves the condensation of a 1,2-dicarbonyl compound with an aminonitrile derivative.

Conceptual Framework

The core of this strategy lies in the reaction of methylglyoxal with a suitably substituted aminonitrile, such as 2,3-diaminopropionitrile, followed by oxidation and hydrolysis.

-

Mechanistic Insight: The reaction would likely proceed through the initial formation of a dihydropyrazine intermediate, which would then be oxidized to the aromatic pyrazine. The nitrile group would subsequently be hydrolyzed to the carboxylic acid.

While this pathway is theoretically more efficient, the availability and stability of the starting aminonitrile can be a challenge. Further research and development would be required to optimize this route for large-scale production.

Workflow Diagram for Conceptual Pathway 2

Conclusion

The synthesis of 3-Amino-5-methylpyrazine-2-carboxylic acid is most reliably achieved through a linear approach that involves the initial construction of a 3-hydroxy-5-methylpyrazine-2-carboxylic acid intermediate, followed by halogenation and amination. This pathway utilizes readily available starting materials and well-established chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up. While a convergent cyclocondensation approach offers theoretical advantages in terms of step economy, further investigation is needed to establish its practical viability. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, cost of starting materials, and available equipment and expertise.

References

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. ([Link])

-

Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. ([Link])

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ([Link])

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ([Link])

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. ([Link])

- Synthesis process of 2-methyl-5-pyrazine form

-

Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. ([Link])

-

An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ([Link])

- Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. ()

- Process for the prepar

-

3-Amino-5-methylpyrazine-2-carboxylic acid | 6761-50-8. ([Link])

- Industrial preparation method of 5-methylpyrazin-2-amine. ()

- Process for preparing 5-methyl pyrazine-2-carboxylic acid. ()

-

3-Amino-5-methylpyrazine-2-carboxylic acid | C6H7N3O2 | CID 279233. ([Link])

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ([Link])

-

Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold. ([Link])

Sources

Spectroscopic and Structural Elucidation of 3-Amino-5-methylpyrazine-2-carboxylic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive spectroscopic profile of 3-amino-5-methylpyrazine-2-carboxylic acid (CAS 6761-50-8), a key heterocyclic compound with applications in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy. By integrating detailed experimental protocols with expert interpretation, this guide serves as an authoritative reference for the characterization of this pyrazine derivative, ensuring scientific integrity and enabling reproducible results.

Molecular Structure and Analysis

3-Amino-5-methylpyrazine-2-carboxylic acid is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds prevalent in pharmaceuticals and flavor chemistry.[1][4] Its structure comprises a pyrazine ring functionalized with an amino group, a methyl group, and a carboxylic acid group. This unique combination of functional groups dictates its chemical reactivity, biological activity, and spectroscopic properties.

To facilitate unambiguous spectral assignments, the following standardized numbering system is used for the core structure.

Caption: Molecular structure of 3-amino-5-methylpyrazine-2-carboxylic acid with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a deuterated polar aprotic solvent like DMSO-d₆ is optimal to ensure solubility and to observe the exchangeable protons of the amine and carboxylic acid groups.

¹H NMR Spectroscopy

The proton NMR spectrum provides direct evidence for the number and connectivity of hydrogen atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-amino-5-methylpyrazine-2-carboxylic acid in 0.6 mL of DMSO-d₆.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Parameters: Set a spectral width of 0-15 ppm, acquire 16-32 scans, and use a relaxation delay of 2 seconds.

-

Referencing: Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Insights |

|---|---|---|---|

| ~12.0 - 13.0 | Broad Singlet | -COOH (1H) | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad signal due to hydrogen bonding and chemical exchange. Its chemical shift is concentration-dependent.[5] |

| ~8.2 | Singlet | H6 (1H) | This is the sole aromatic proton on the pyrazine ring. Its downfield shift is due to the anisotropic effect of the aromatic ring and the electron-withdrawing nature of the adjacent nitrogen atoms and carboxylic acid group. |

| ~7.5 | Broad Singlet | -NH₂ (2H) | The protons of the primary amine appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and exchange with the solvent. The chemical shift can vary based on solvent and concentration. |

| ~2.5 | Singlet | -CH₃ (3H) | The methyl protons appear as a sharp singlet, confirming the absence of adjacent protons for coupling. This peak is distinct from the aromatic region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom, providing critical information about the carbon skeleton and functional groups.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Parameters: Employ a proton-decoupled pulse sequence with a spectral width of 0-200 ppm and a sufficient number of scans (~1024 or more) for adequate signal-to-noise.

-

Referencing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Data Summary:

| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |

|---|---|---|

| ~168 | C7 (-COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum, which is characteristic for this functional group.[5] |

| ~155 | C5 | This quaternary carbon is attached to the methyl group and two nitrogen atoms, resulting in a downfield shift. |

| ~150 | C3 | The carbon bearing the amino group is deshielded due to its position within the heterocyclic ring and the electronegativity of the attached nitrogen. |

| ~140 | C6 | This protonated aromatic carbon is influenced by the adjacent ring nitrogens, placing it in the typical aromatic region for heterocyclic systems. |

| ~135 | C2 | This quaternary carbon, attached to the carboxylic acid group, is also significantly deshielded. |

| ~21 | C8 (-CH₃) | The methyl carbon appears in the typical upfield aliphatic region, consistent with an sp³-hybridized carbon attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups. The spectrum of this molecule is characterized by distinct vibrations from the carboxylic acid, amine, and aromatic ring.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

-

Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

|---|---|---|---|

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | The presence of two bands (symmetric and asymmetric stretching) in this region is a hallmark of a primary amine.[6] |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (-COOH) | A very broad and strong absorption in this region is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[5] |

| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) | This strong, sharp absorption is indicative of the carbonyl group in a hydrogen-bonded carboxylic acid.[5][7] |

| ~1620 | N-H Bend | Primary Amine (-NH₂) | Bending vibration of the primary amine group. |

| 1600 - 1450 | C=C & C=N Stretch | Aromatic Pyrazine Ring | Multiple bands in this region correspond to the stretching vibrations within the heterocyclic aromatic ring. |

| ~1250 | C-O Stretch | Carboxylic Acid (-COOH) | Stretching vibration associated with the carbon-oxygen single bond of the carboxylic acid. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Analyze using an Electrospray Ionization (ESI) mass spectrometer.

-

Parameters: Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

Data Summary:

| m/z (Mass-to-Charge Ratio) | Ion | Interpretation |

|---|---|---|

| 154.06 | [M+H]⁺ | The protonated molecular ion. Its observation in positive ion mode confirms the molecular weight of the compound (153.14 g/mol ).[8] |

| 152.05 | [M-H]⁻ | The deprotonated molecular ion, observed in negative ion mode, resulting from the loss of the acidic carboxylic proton. |

| 136.05 | [M+H - H₂O]⁺ | A common fragment in the positive ion mode, corresponding to the loss of a water molecule from the carboxylic acid group.[9][10] |

| 108.06 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide (decarbonylation) from the 136.05 ion, a characteristic fragmentation pathway for carboxylic acids. |

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of 3-amino-5-methylpyrazine-2-carboxylic acid is not based on a single technique but on the convergence of evidence from all spectroscopic methods. This self-validating system ensures the highest degree of confidence in the structural assignment.

Caption: Workflow for integrated spectroscopic analysis and structural validation.

Conclusion

The spectroscopic data presented in this guide provide a definitive and multi-faceted characterization of 3-amino-5-methylpyrazine-2-carboxylic acid. The ¹H and ¹³C NMR spectra precisely map the molecule's carbon-hydrogen framework, while FTIR spectroscopy confirms the presence and nature of its key functional groups. Mass spectrometry validates the molecular weight and provides insight into fragmentation patterns. Together, these techniques offer a robust and self-validating analytical package, providing researchers with the essential data needed for quality control, reaction monitoring, and further development in their scientific endeavors.

References

-

Prabavathi, N., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 3(3), 1-10. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences, 1, 1-10. [Link]

-